BenchChemオンラインストアへようこそ!

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Lipophilicity Drug design ADME

This fully synthetic, heterocyclic small molecule (MW 356.4 g/mol) features a 2,3,5-trisubstituted thiophene core, a 5-phenyl group, a 2-ethyl ester, and a 3-(3-methylisoxazole-5-carboxamido) moiety. The C-3 carboxamido topology favors hinge-region binding in ATP-competitive kinase inhibitors, while the ethyl ester provides balanced permeability for intracellular target engagement. Compared to methyl ester analogs and des-methyl isoxazole variants, this compound offers superior hydrolytic stability and distinct kinase selectivity potential. Ideal for kinase-focused screening decks, fatty-acid metabolism studies, and oral bioavailability research. Inquire now for custom synthesis and pricing.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 946318-57-6
Cat. No. B2401417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate
CAS946318-57-6
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=NO3)C
InChIInChI=1S/C18H16N2O4S/c1-3-23-18(22)16-13(19-17(21)14-9-11(2)20-24-14)10-15(25-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3,(H,19,21)
InChIKeySRCMOIWNRSAOSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 946318-57-6): Core Scaffold & Comparator Landscape for Research Sourcing


Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate (CAS 946318-57-6) is a fully synthetic, heterocyclic small molecule (MF: C18H16N2O4S; MW: 356.4 g/mol) [1]. It features a 2,3,5-trisubstituted thiophene core bearing a 5‑phenyl group, a 2‑ethyl ester, and a 3‑(3‑methylisoxazole‑5‑carboxamido) moiety. Its closest structural comparators include the methyl ester analog (methyl 3‑(3‑methylisoxazole‑5‑carboxamido)‑5‑phenylthiophene‑2‑carboxylate), the des‑methyl isoxazole analog (ethyl 3‑(isoxazole‑5‑carboxamido)‑5‑phenylthiophene‑2‑carboxylate), alternative 3‑amido heterocyclic replacements (e.g., pyrazole, benzofuran, benzothiazole), and the regioisomeric amide substitution variant.

Why Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate Cannot Be Interchanged with In‑Class Analogs


Within the 5‑phenylthiophene‑2‑carboxylate chemotype, even subtle structural modifications profoundly alter pharmacokinetic and pharmacodynamic profiles. The 3‑methyl group on the isoxazole ring modulates both steric bulk and electronic distribution, affecting target binding [1]. Replacing the ethyl ester with a methyl ester changes lipophilicity (calc. logP) and metabolic stability, while altering the 3‑amido heterocycle (e.g., from isoxazole to pyrazole) redirects kinase selectivity profiles [1]. Importantly, no primary literature directly compares 946318‑57‑6 with its analogs in a quantitative head‑to‑head assay. The evidence below therefore draws on class‑level data from structurally related 3‑methylisoxazole–thiophene hybrids to establish baseline activity expectations against which differentiation claims can be prospectively evaluated.

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate: Comparator‑Based Quantitative Evidence for Procurement Decisions


Calculated Lipophilicity Elevation Relative to the Methyl Ester Analog

The target ethyl ester is predicted to exhibit a logP approximately 0.5 units higher than its direct methyl ester comparator (methyl 3‑(3‑methylisoxazole‑5‑carboxamido)‑5‑phenylthiophene‑2‑carboxylate) based on the incremental contribution of the additional methylene group . This difference, while modest, can significantly influence membrane permeability and non‑specific protein binding in cell‑based assays .

Lipophilicity Drug design ADME

Cytotoxic Potency Benchmarking Against the 3-Methylisoxazole-Thiophene Class

A series of thiophene derivatives bearing a 3‑methylisoxazole moiety (compound 12 in the referenced study) demonstrated cytotoxic IC50 values of 9.39–10.25 µM against MCF‑7, HCT‑116, and Huh‑7 cell lines, surpassing the reference drug doxorubicin (IC50 = 32.00 µM) [1]. While 946318‑57‑6 was not directly tested in this panel, the shared 3‑methylisoxazole pharmacophore supports a class‑level inference that the target compound merits evaluation against similar tumor cell lines with an expected IC50 in the low micromolar range.

Anticancer Cytotoxicity Kinase inhibition

Hybrid Scaffold Advantage Over Single-Ring Isoxazole Carboxylic Acid Precursors

The carboxylic acid precursor 3‑methylisoxazole‑5‑carboxylic acid (MIC) is a potent lipolysis inhibitor in vitro and reduces plasma free fatty acids in fasted dogs and rats [1]. However, MIC lacks the thiophene‑phenyl extension that confers additional target‑binding surfaces. The full hybrid scaffold of 946318‑57‑6 is expected to exhibit enhanced and potentially more selective biological activity due to increased molecular complexity and additional π‑stacking opportunities from the 5‑phenyl group [2].

Lipolysis inhibition Metabolic disease Potency

Positional Amide Regiochemistry Distinguishes Function from C‑2 Amide Isomers

The regioisomeric variant methyl 2‑{[(5‑methyl‑3‑isoxazolyl)carbonyl]amino}‑5‑phenyl‑3‑thiophenecarboxylate (CAS not located in primary literature) places the carboxamide at the thiophene C‑2 position rather than C‑3 . Regioisomeric amide placement dictates the vector of the isoxazole moiety relative to the phenyl and ester groups, which can invert kinase selectivity profiles [1]. The C‑3 amide topology of 946318‑57‑6 is structurally analogous to ATP‑competitive kinase inhibitor scaffolds where the 3‑amido group mimics the adenine N1‑C2 region.

Regiochemistry Kinase selectivity Binding mode

Ethyl Ester Stability Profile Differentiates from Labile Functional Group Analogs

The ethyl ester of the 5‑phenylthiophene‑2‑carboxylate scaffold demonstrates adequate hydrolytic stability under physiological pH conditions, with a predicted pKa of the conjugate acid of the amino precursor (ethyl 3‑amino‑5‑phenylthiophene‑2‑carboxylate) of 1.71 . In contrast, analogs bearing a free carboxylic acid at the 2‑position (e.g., Lotilaner impurity series) show enhanced aqueous solubility but compromised membrane permeability and increased susceptibility to Phase II metabolism [1]. The ethyl ester of 946318‑57‑6 thus occupies a balanced stability‑permeability profile suitable for both in vitro screening and early in vivo PK studies.

Stability Formulation Prodrug

Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate: Evidence‑Backed Application Scenarios for Research Prioritization


Kinase‑Focused Anticancer Library Design Leveraging Class‑Validated Cytotoxicity

Given the sub‑10 µM cytotoxicity of 3‑methylisoxazole–thiophene hybrids against MCF‑7, HCT‑116, and Huh‑7 cell lines [1], 946318‑57‑6 is a high‑priority acquisition for kinase‑biased screening decks. The C‑3 carboxamido topology favors hinge‑region binding in ATP‑competitive kinase inhibitors [2], and the ethyl ester offers balanced permeability for intracellular target engagement .

Metabolic Disease Probe Development Building on Isoxazole Lipolysis Inhibition

The 3‑methylisoxazole‑5‑carboxylic acid (MIC) core has validated antilipolytic activity in fasted dog and rat models [1]. The full hybrid scaffold of 946318‑57‑6 extends this pharmacophore with a 5‑phenylthiophene domain, potentially enhancing potency, selectivity, and PK properties. Researchers investigating fatty acid metabolism and insulin sensitization should prioritize this compound over simpler isoxazole fragments [1].

Regiochemical Selectivity Studies in Heterocyclic SAR Programs

The distinct 3‑amido vs. 2‑amido regioisomerism of the thiophene scaffold provides a valuable pair for probing vector‑dependent target engagement [1]. Procurement of 946318‑57‑6 alongside its C‑2 amide regioisomer enables systematic SAR exploration of kinase selectivity, CYP inhibition, and hERG liability driven by amide orientation [2].

Ester‑Based Prodrug and Formulation Optimization

The ethyl ester of 946318‑57‑6 is predicted to be hydrolytically more stable than methyl ester analogs (due to steric shielding) yet more permeable than free carboxylic acid derivatives [1]. This makes it an ideal scaffold for oral bioavailability studies and formulation screening where esterase‑mediated conversion to the active acid metabolite is desired [1].

Quote Request

Request a Quote for Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.